3-Methylsulfolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77078. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

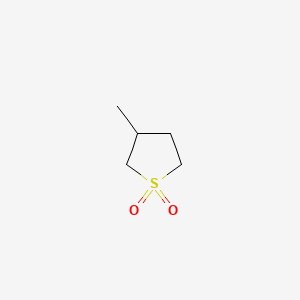

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylthiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJLMPKFQPJDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870789 | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-93-5 | |

| Record name | 3-Methylsulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylsulfolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, tetrahydro-3-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyltetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methylsulfolane from 3-Sulfolene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing 3-methylsulfolane, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-sulfolene. The core of this synthesis involves a two-step process: the selective methylation of the 3-sulfolene ring followed by catalytic hydrogenation to yield the saturated sulfolane derivative.

Synthetic Strategy Overview

The primary route for the synthesis of this compound from 3-sulfolene is a sequential process involving:

-

α-Methylation of 3-Sulfolene: This step proceeds via the deprotonation of the acidic protons at the C2 and C5 positions of the 3-sulfolene ring using a strong base, followed by quenching the resulting carbanion with a methylating agent. This reaction typically yields 2-methyl-3-sulfolene, which may isomerize to the more thermodynamically stable 2-methyl-2-sulfolene.

-

Catalytic Hydrogenation: The resulting methyl-substituted sulfolene is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, affording the target molecule, this compound.

An alternative, though less specifically documented for 3-sulfolene itself, involves a direct catalytic α-methylation of sulfones using methanol as a sustainable C1 source.

Experimental Protocols

α-Methylation of 3-Sulfolene via Deprotonation-Alkylation

This protocol is based on established methods for the alkylation of 3-sulfolenes.[1]

Materials:

-

3-Sulfolene

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS))

-

Methylating agent (e.g., Methyl iodide (CH₃I))

-

Anhydrous N,N-Dimethylformamide (DMF) (if using NaH)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-sulfolene.

-

Dissolution: Anhydrous THF is added to dissolve the 3-sulfolene under a nitrogen atmosphere.

-

Deprotonation:

-

Using Sodium Hydride (NaH): A dispersion of NaH in mineral oil is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for a specified time to ensure complete deprotonation. The use of a co-solvent like DMF can be beneficial.[1]

-

Using Lithium bis(trimethylsilyl)amide (LiHMDS): A solution of LiHMDS in THF is added dropwise to the 3-sulfolene solution, typically at a low temperature such as -78 °C.[1]

-

-

Methylation: The methylating agent (e.g., methyl iodide) is added dropwise to the reaction mixture at the same low temperature. The reaction is then allowed to stir for a period to ensure complete reaction.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent like diethyl ether or ethyl acetate.

-

Workup: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-3-sulfolene.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Catalytic Hydrogenation of Methyl-3-Sulfolene

This protocol is a standard procedure for the reduction of the double bond in sulfolenes to yield sulfolanes.[2]

Materials:

-

Methyl-3-sulfolene (product from step 2.1)

-

Solvent (e.g., Ethanol or Methanol)

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

-

Hydrogen gas source

Procedure:

-

Reaction Setup: The methyl-3-sulfolene is dissolved in a suitable solvent in a hydrogenation vessel.

-

Catalyst Addition: The hydrogenation catalyst is carefully added to the solution.

-

Hydrogenation: The vessel is connected to a hydrogen gas source and pressurized. The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

-

Filtration: The reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound from 3-sulfolene. Please note that specific yields can vary depending on the exact conditions and scale of the reaction.

| Step | Reactants | Base/Catalyst | Solvent | Temperature | Time | Typical Yield |

| α-Methylation | 3-Sulfolene, Methyl Iodide | NaH or LiHMDS | THF/DMF | -78 °C to 0 °C | 1-4 hours | 60-80% |

| Catalytic Hydrogenation | 2-Methyl-3-sulfolene, H₂ | Pd/C or Raney Ni | Ethanol/Methanol | Room Temperature | 4-24 hours | >90% |

Visualizing the Synthesis

Reaction Pathway

References

In-Depth Technical Guide to the Physicochemical Properties of 3-Methylsulfolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsulfolane, a derivative of sulfolane, is a polar aprotic solvent with a unique combination of properties that make it a valuable component in various chemical processes. Its high thermal stability, polarity, and resistance to oxidation have led to its use in applications ranging from extractive distillation in the petrochemical industry to a co-solvent in high-performance lithium-ion batteries. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key applications.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data has been compiled from various chemical databases and suppliers.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂S | [1][2] |

| Molecular Weight | 134.20 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.20 g/mL at 20 °C | [1] |

| Melting Point | 0.5 °C | [1] |

| Boiling Point | 104 °C at 3 mmHg | [1] |

| Flash Point | 154.4 °C | [1] |

| Refractive Index | 1.4750 to 1.4790 at 20 °C | [1] |

| Vapor Pressure | 0.885 Pa at 25 °C | [1] |

Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Water Solubility | 1000 g/L at 20 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | -0.4 at 20 °C | [1] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

While specific industrial synthesis routes are proprietary, a general laboratory-scale synthesis can be adapted from procedures for related sulfolane compounds. A common method involves the reaction of isoprene with sulfur dioxide to form 3-methyl-3-sulfolene, followed by hydrogenation to yield this compound.

Materials:

-

Isoprene

-

Sulfur dioxide (liquefied)

-

Raney nickel catalyst

-

Hydrogen gas

-

Suitable reaction vessel (e.g., Parr reactor)

-

Solvent (e.g., ethanol)

Procedure:

-

Cycloaddition: In a high-pressure reactor, cooled to a low temperature (e.g., -10 °C), a mixture of isoprene and an excess of liquefied sulfur dioxide is stirred. The reaction is allowed to proceed, and the temperature is gradually raised to room temperature. The progress of the reaction can be monitored by spectroscopic methods (e.g., NMR).

-

Isolation of 3-methyl-3-sulfolene: After the reaction is complete, the excess sulfur dioxide is carefully evaporated. The resulting crude 3-methyl-3-sulfolene can be purified by distillation under reduced pressure.

-

Hydrogenation: The purified 3-methyl-3-sulfolene is dissolved in a suitable solvent such as ethanol in a hydrogenation apparatus. A catalytic amount of Raney nickel is added.

-

The mixture is then subjected to hydrogenation with hydrogen gas at elevated pressure and temperature. The reaction progress is monitored by the uptake of hydrogen.

-

Work-up and Purification: Once the hydrogenation is complete, the catalyst is filtered off. The solvent is removed by distillation. The resulting crude this compound is then purified by vacuum distillation.[3] Further purification can be achieved by recrystallization from a suitable solvent like diethyl ether at low temperatures.[3]

Determination of Physicochemical Properties

The following are generalized protocols that can be adapted for the precise measurement of this compound's properties.

1. Density Measurement:

-

A calibrated pycnometer or a digital density meter is used.

-

The instrument is first calibrated with deionized water of a known temperature and density.

-

The sample of this compound is then introduced into the instrument, and the density is measured at a controlled temperature (e.g., 20 °C).

2. Boiling Point Determination (under vacuum):

-

A micro-boiling point apparatus or a distillation setup equipped with a vacuum pump and a manometer is used.

-

A small amount of this compound is placed in a distillation flask with a boiling chip.

-

The system is evacuated to the desired pressure (e.g., 3 mmHg).

-

The sample is heated slowly until a steady stream of condensate is observed on the thermometer bulb.

-

The temperature at which the liquid and vapor are in equilibrium is recorded as the boiling point at that specific pressure.

3. Melting Point Determination:

-

A capillary melting point apparatus is utilized.

-

A small, dry sample of solidified this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

4. Water Solubility Determination:

-

The shake-flask method is commonly employed.

-

An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The mixture is then allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully removed and analyzed by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of dissolved this compound.

5. Vapor Pressure Measurement:

-

A static or dynamic method can be used.

-

In the static method, a sample of this compound is placed in a thermostatted container connected to a pressure sensor. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

-

In the dynamic method, the boiling point of the liquid is measured at different controlled pressures.

6. Refractive Index Measurement:

-

A calibrated refractometer (e.g., an Abbe refractometer) is used.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The measurement is taken at a controlled temperature (e.g., 20 °C) and a specific wavelength of light (typically the sodium D-line, 589 nm).

Applications and Visualizations

This compound's unique properties lend it to several key industrial applications. The following sections describe these applications and provide visualizations of the underlying processes.

Extractive Distillation

This compound is utilized as a solvent in extractive distillation to separate components with close boiling points, a common challenge in the petrochemical industry.[4] For example, it can be used to separate aromatic from aliphatic hydrocarbons. The solvent selectively increases the volatility of the aliphatic components, allowing them to be distilled off, while retaining the aromatic components.

Caption: Workflow of extractive distillation using this compound.

Lithium-Ion Battery Electrolytes

In the field of energy storage, this compound is explored as a co-solvent in electrolytes for lithium-ion batteries.[5][6] Its high dielectric constant, good thermal stability, and wide electrochemical window can enhance the safety and performance of batteries, particularly those operating at high voltages. It helps in the dissolution of lithium salts and can contribute to the formation of a stable solid-electrolyte interphase (SEI) on the anode.

Caption: Role of this compound in a Li-ion battery electrolyte.

Conclusion

This compound is a versatile solvent with a compelling set of physicochemical properties that are advantageous for various industrial and research applications. Its high boiling point, thermal stability, and polarity make it an excellent choice for processes requiring a robust and selective solvent. The detailed experimental protocols provided in this guide offer a foundation for the accurate characterization of this compound, while the visualized workflows for its key applications in extractive distillation and lithium-ion batteries highlight its practical utility. As research continues, particularly in the area of energy storage, the unique characteristics of this compound are likely to lead to further innovative applications.

References

3-Methylsulfolane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Methylsulfolane, a versatile polar aprotic solvent. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and purification, and its applications, particularly within the pharmaceutical and chemical industries.

Chemical Identity and Synonyms

This compound is systematically known as 3-methyltetrahydrothiophene 1,1-dioxide.[1][2][3] Its unique molecular structure, featuring a sulfonyl functional group within a saturated five-membered ring with a methyl substituent, imparts desirable properties for various chemical applications.[4]

Below is a table summarizing its key identifiers and a comprehensive list of its synonyms.

| Identifier | Value |

| CAS Number | 872-93-5[1][2][3][4] |

| Molecular Formula | C5H10O2S[1][2][3][4] |

| IUPAC Name | 3-methylthiolane 1,1-dioxide[3][] |

| InChI Key | CMJLMPKFQPJDKP-UHFFFAOYSA-N[4] |

| SMILES | CC1CCS(=O)(=O)C1[4] |

A variety of synonyms are used to refer to this compound in literature and commerce. These are provided in the table below for easy reference.

| Synonyms |

| 3-Methyl-1λ6-thiolane-1,1-dione[4] |

| This compound[2][4] |

| 3-Methyltetramethylene sulfone[4] |

| 3-Methylthiolane 1,1-dioxide[4][] |

| 3-Methyltetrahydrothiophene 1,1-Dioxide[6][7] |

| Methylsulfolane[2][4] |

| NSC 77078[4] |

| Tetrahydro-3-methylthiophene S,S-dioxide[4] |

| Thiophene, tetrahydro-3-methyl-, 1,1-dioxide[1][2][4] |

| 3-Methylthiacyclopentane 1,1-dioxide[4][] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[4] It is characterized by a high boiling point and low volatility, which are advantageous in many industrial processes.[4] The presence of the methyl group on the sulfolane ring enhances its polarity, enabling it to dissolve a broad spectrum of both polar and nonpolar compounds.[4] Furthermore, it exhibits excellent thermal stability and resistance to oxidation.[4]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 134.20 g/mol [1][6] |

| Appearance | Colorless to light yellow clear liquid[] |

| Boiling Point | 104 °C at 3 mmHg[2] |

| Melting Point | 0.5 °C[2] |

| Density | 1.20 g/cm³[2] |

| Flash Point | 154.4 °C[2] |

| Water Solubility | 1000 g/L at 20 °C[2] |

| Refractive Index | 1.4750 to 1.4790[2] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical principles for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the catalytic hydrogenation of its unsaturated precursor, 3-methyl-2,5-dihydrothiophene-1,1-dioxide (also known as 3-methylsulfolene). This reaction involves the saturation of the carbon-carbon double bond within the five-membered ring.

Reaction:

3-methyl-2,5-dihydrothiophene-1,1-dioxide + H₂ → this compound

Materials:

-

3-methyl-2,5-dihydrothiophene-1,1-dioxide

-

Raney Nickel (or another suitable hydrogenation catalyst such as Ni-MoS₂)

-

Solvent (e.g., Tetrahydrofuran or water)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve 3-methyl-2,5-dihydrothiophene-1,1-dioxide in a suitable solvent.

-

Add the Raney Nickel catalyst to the solution. The catalyst loading is typically a small percentage of the substrate by weight.

-

Seal the reactor and purge with an inert gas, such as nitrogen, to remove any oxygen.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3.0 MPa).

-

Heat the mixture to the target temperature (e.g., 45-60 °C) with continuous stirring.

-

Maintain these conditions for a period of 2 to 3.5 hours, or until the reaction is complete, which can be monitored by techniques such as gas chromatography.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent can be removed by distillation to yield the crude this compound.

Purification of this compound

For applications requiring high purity, this compound can be further purified.

Procedure:

-

Vacuum Distillation: Distill the crude this compound under reduced pressure. This is an effective method for separating it from less volatile impurities.

-

Recrystallization: For further purification, the distilled this compound can be recrystallized from a suitable solvent, such as diethyl ether, at low temperatures (e.g., -60 to -70 °C).[6]

Applications in Research and Drug Development

This compound's favorable properties make it a valuable solvent in various chemical processes, including those in the pharmaceutical and petrochemical industries.[4] Its high polarity and thermal stability are particularly advantageous for conducting a wide range of organic reactions.[4] Furthermore, its relatively low toxicity profile makes it an attractive alternative to more hazardous solvents, aligning with the principles of green chemistry.[4]

In drug development, this compound can be employed as a solvent for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. Its ability to dissolve a diverse range of reactants and its stability under various reaction conditions are highly beneficial.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its application as a solvent in a chemical reaction.

Caption: Synthesis of this compound via catalytic hydrogenation.

Caption: General workflow for utilizing this compound as a solvent.

References

- 1. CN1546469A - The method for preparing sulfolane by hydrogenation of sulfolene - Google Patents [patents.google.com]

- 2. Cas 872-93-5,this compound | lookchem [lookchem.com]

- 3. This compound | C5H10O2S | CID 79119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 872-93-5: this compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

Spectroscopic Profile of 3-Methylsulfolane: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylsulfolane (CAS No. 872-93-5), a compound of interest for researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering valuable insights into its molecular structure and properties.

Executive Summary

This compound, a derivative of sulfolane, is a polar aprotic solvent with potential applications in various chemical processes. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control. This guide summarizes the key spectroscopic data in clearly structured tables and outlines the experimental methodologies for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1.22 | Doublet | 6.8 | -CH₃ |

| 1.8 - 2.0 | Multiplet | -CH₂- (C4) | |

| 2.2 - 2.4 | Multiplet | -CH- (C3) | |

| 2.8 - 3.1 | Multiplet | -CH₂- (C2) & -CH₂- (C5) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 16.5 | -CH₃ |

| 30.2 | C4 |

| 35.8 | C3 |

| 53.9 | C5 |

| 59.2 | C2 |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2880 | Strong | C-H stretch (alkane) |

| 1460, 1420, 1380 | Medium | C-H bend (alkane) |

| 1310 | Strong | S=O stretch (asymmetric) |

| 1130 | Strong | S=O stretch (symmetric) |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | 25 | [M]⁺ (Molecular Ion) |

| 119 | 15 | [M - CH₃]⁺ |

| 70 | 100 | [M - SO₂]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 42 | 80 | [C₃H₆]⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) added as an internal standard (0 ppm). For ¹H NMR, the spectrum was recorded with a sufficient number of scans to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum was obtained.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was injected into the GC, and the separated components were introduced into the mass spectrometer. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Initial Characterization Studies of Sulfolane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of sulfolane derivatives, a class of organosulfur compounds with significant potential in drug discovery and development. This document details their physicochemical properties, synthesis methodologies, and biological activities, with a focus on their anti-inflammatory and anticancer properties. Experimental protocols and mechanistic insights are provided to support further research and application of these versatile molecules.

Physicochemical Properties of Sulfolane and its Derivatives

Sulfolane and its derivatives are characterized by a cyclic sulfone functional group, which imparts unique physicochemical properties. The parent compound, sulfolane, is a polar aprotic solvent with high thermal and chemical stability.[1][2] It is miscible with water and many organic solvents, making it a versatile medium for chemical reactions.[1] The introduction of various substituents onto the sulfolane ring allows for the modulation of properties such as melting point, boiling point, solubility, and lipophilicity (LogP), which are critical for drug design and development.

Below is a summary of the physicochemical properties of sulfolane and some of its key derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Sulfolane | C4H8O2S | 120.17 | 27.5 | 285 | Miscible[1] |

| 3-Sulfolene | C4H6O2S | 118.15 | 62-65 | Decomposes | 130 g/L |

| 3-Hydroxysulfolane | C4H8O3S | 136.17 | - | - | Soluble[3] |

Synthesis of Sulfolane Derivatives

The synthesis of the sulfolane core typically begins with the reaction of butadiene and sulfur dioxide to form 3-sulfolene, which is then hydrogenated to yield sulfolane.[4] A variety of derivatives can be prepared from these precursors through various organic reactions.

General Synthesis of 3-Sulfolene

3-Sulfolene is synthesized via a cheletropic reaction between 1,3-butadiene and sulfur dioxide.[5] The reaction is typically carried out in an aqueous solution.

Experimental Protocol:

-

An aqueous solution of 3-sulfolene is prepared by reacting 1,3-butadiene with sulfur dioxide.

-

The reaction can be carried out with or without a catalyst, such as ferrocene, at elevated temperatures and pressures.[5]

-

The resulting 3-sulfolene solution can be used directly for further reactions or purified by filtration and recrystallization.[5]

Synthesis of Substituted 3-Sulfolenes

Substituted 3-sulfolenes can be synthesized through various methods, including the Heck-Matsuda reaction, which allows for the introduction of aryl groups onto the sulfolene ring.[6]

Experimental Protocol (Heck-Matsuda Reaction for 3-Phenyl-3-sulfolene): [6]

-

A phenyldiazonium salt is prepared from aniline.

-

3-Sulfolene is reacted with the phenyldiazonium salt in the presence of a palladium catalyst.

-

The reaction proceeds under mild conditions and does not require phosphine ligands or anaerobic conditions.

-

The product, 3-phenyl-3-sulfolene, can be purified by chromatography.

Biological Activities of Sulfolane Derivatives

Sulfolane derivatives have demonstrated a wide range of biological activities, with significant potential as anti-inflammatory and anticancer agents. The sulfone moiety is a key pharmacophore in several clinically used drugs.

Anticancer Activity

Several studies have reported the cytotoxic effects of sulfone and sulfonamide derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The table below summarizes the in vitro anticancer activity of selected sulfone and sulfonamide derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diaryl sulfone derivative 4 | Breast (MCF-7) | 6.06 | [7] |

| Diaryl sulfone derivative 7 | Breast (MCF-7) | 5.696 | [7] |

| Diaryl sulfone derivative 4 | Lung (A549) | 6.372 | [7] |

| Diaryl sulfone derivative 7 | Lung (A549) | 5.768 | [7] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Cervical (HeLa) | 7.2 | [8] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | Breast (MDA-MB-231) | 4.62 | [8] |

| N-ethyl toluene-4-sulphonamide (8a) | Breast (MCF-7) | 12.21 | [8] |

| Novel sulfonamide derivative 6 | Colon (HCT-116) | 3.53 | [8] |

| Novel sulfonamide derivative 6 | Liver (HepG-2) | 3.33 | [8] |

Anti-inflammatory Activity

Sulfone derivatives have also shown potent anti-inflammatory properties. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[7] The anti-inflammatory activity of selected compounds is presented below.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| Lawsonia inermis L. leaves extract | Inhibition of protein denaturation | 103.21 | [9] |

| Rosa damascena flowers extract | Inhibition of protein denaturation | 129.04 | [9] |

| Rosa damascena flowers extract | Membrane stabilization | 125.02 | [9] |

| Rearranged abietane 5 | NO release inhibition | 0.033 | [10] |

| Methanesulfonamide derivative 2i | Carrageenan-induced paw edema (% inhibition) | 34.7% at 50 mg/kg | [11] |

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the sulfolane derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and various concentrations of the sulfolane derivative.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Heat Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 280 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound and determine the IC50 value.[9]

Mechanistic Insights: Signaling Pathways

While direct studies on the signaling pathways modulated by many sulfolane derivatives are still emerging, research on the structurally related organosulfur compound, sulforaphane, provides valuable insights into potential mechanisms of action. Sulforaphane has been shown to exert its anti-inflammatory and anticancer effects through the modulation of key signaling pathways, including NF-κB and MAPK.[12][13]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation.[13] Sulforaphane has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[14][15][16] It is plausible that bioactive sulfolane derivatives may share this mechanism.

Caption: Putative inhibition of the NF-κB signaling pathway by sulfolane derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17] Dysregulation of this pathway is often associated with cancer.[17] Some sulfur-containing compounds have been shown to modulate MAPK signaling, suggesting a potential mechanism for the anticancer activity of sulfolane derivatives.[18]

Caption: Potential modulation of the MAPK signaling pathway by sulfolane derivatives.

Experimental Workflow for Characterization

The initial characterization of novel sulfolane derivatives typically follows a structured workflow, from synthesis and purification to physicochemical and biological evaluation.

Caption: General experimental workflow for the characterization of sulfolane derivatives.

This technical guide provides a foundational understanding of the initial characterization of sulfolane derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this promising class of compounds for therapeutic applications.

References

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]

- 3. CAS 13031-76-0: 3-Hydroxysulfolane | CymitQuimica [cymitquimica.com]

- 4. Sulfolene - Wikipedia [en.wikipedia.org]

- 5. 3-SULFOLENE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. japsonline.com [japsonline.com]

- 10. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Sulforaphane on NOD2 via NF-κB: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulforaphane inhibits TNF-α-induced adhesion molecule expression through the Rho A/ROCK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 18. mdpi.com [mdpi.com]

Discovery and historical overview of 3-Methylsulfolane

An In-depth Technical Guide to 3-Methylsulfolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 872-93-5), a polar aprotic solvent with significant potential in various industrial and research applications. The document covers the historical context of its development, detailed physical and chemical properties, established synthesis methodologies, and purification protocols. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams to facilitate understanding. This guide is intended to serve as a core reference for professionals in chemistry, materials science, and drug development.

Historical Overview

The discovery and development of this compound are intrinsically linked to its parent compound, sulfolane. Sulfolane (tetrahydrothiophene-1,1-dioxide) was first mentioned in the chemical literature in 1916 and was noted for its exceptional thermal and chemical stability.[1] The commercial potential of sulfolanes as industrial solvents was realized around 1940, leading to the availability of market development quantities by 1959.[1]

The foundational synthesis route for sulfolanes was developed by the Shell Oil Company in the 1960s.[2] This process involves a two-step method: a cheletropic reaction between a conjugated diene and sulfur dioxide to form a sulfolene, followed by catalytic hydrogenation to yield the saturated sulfolane ring.[2][3]

While a specific date for the first synthesis of this compound is not prominently documented, its preparation is a direct extension of this established methodology, using isoprene (2-methyl-1,3-butadiene) as the conjugated diene precursor. The properties and purification of sulfolane derivatives were subject to academic study in the mid-20th century.[1][4] Today, this compound is recognized for its utility as a stable, high-boiling point solvent in the pharmaceutical and petrochemical industries and is considered a candidate for green chemistry applications due to its relatively low toxicity profile.[5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5][6] Its key physical and chemical properties are summarized in the table below. The presence of the methyl group on the five-membered ring, combined with the highly polar sulfonyl group, allows it to dissolve a wide range of substances.[6] It is noted for its high thermal stability and resistance to oxidation.[5][6]

Table 1: Quantitative Properties of this compound

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 872-93-5 | [4][5][6][7][8] |

| IUPAC Name | 3-methylthiolane 1,1-dioxide | [5][7] |

| Molecular Formula | C₅H₁₀O₂S | [5][6][8] |

| Molecular Weight | 134.19 - 134.20 g/mol | [1][5][8] |

| Physical Properties | ||

| Appearance | Colorless to Light Yellow Liquid | [6] |

| Melting Point | 0.5 °C | [1][4][7] |

| Boiling Point | 278.9 °C @ 760 mmHg 104 °C @ 3 mmHg | [1][7] |

| Density | 1.164 - 1.20 g/cm³ | [1][7] |

| Refractive Index | 1.466 - 1.479 | [1][7] |

| Flash Point | 154.4 °C | [1][7] |

| Spectroscopic Data | ||

| 1H NMR | Data available (400 MHz in CDCl₃) | [7][9] |

| 13C NMR | Data available (in CDCl₃) | [5][7] |

| IR Spectroscopy | Strong bands at 570 and 500 cm⁻¹ (liquid film) | [1][4][7] |

| Mass Spectrometry | Electron Ionization (EI) data available | [5][7] |

Synthesis and Purification Protocols

The industrial synthesis of this compound is based on the well-established process for producing sulfolane compounds, which is protected by various patents.[10] The general methodology involves two primary chemical transformations: a cycloaddition reaction to form the sulfolene intermediate, followed by hydrogenation.

Diagram 1: General Synthesis Workflow for this compound

Caption: General two-step synthesis of this compound from isoprene and SO₂.

Experimental Protocol: Synthesis (General Method)

The following protocol is a generalized procedure derived from patent literature for the synthesis of sulfolane compounds.[10] Specific conditions such as temperature, pressure, and catalyst loading may require optimization.

Step 1: Synthesis of 3-Methyl-3-sulfolene

-

Charge a suitable pressure reactor with sulfur dioxide.

-

Heat the reactor to a temperature in the range of 60-120 °C.[10]

-

Under pressure, feed isoprene (2-methyl-1,3-butadiene) into the reactor. The reaction is a [4+1] cycloaddition.

-

Maintain the reaction at an elevated temperature and pressure until the conversion of isoprene is complete.

-

The resulting crude mixture contains the 3-methyl-3-sulfolene intermediate along with impurities such as unreacted sulfur dioxide and polymeric byproducts.

-

(Optional) Transfer the mixture to a separate vessel to remove unreacted sulfur dioxide, often by sparging with an inert gas or applying a vacuum.[10]

Step 2: Hydrogenation to this compound

-

Transfer the crude or purified 3-methyl-3-sulfolene to a hydrogenation reactor.

-

Add a suitable hydrogenation catalyst, such as Raney Nickel.[2]

-

Pressurize the reactor with hydrogen gas.

-

Heat the mixture under agitation to the required temperature for the hydrogenation to proceed. This reaction reduces the double bond in the sulfolene ring.

-

After the reaction is complete (as determined by hydrogen uptake or GC analysis), cool the reactor, vent the excess pressure, and remove the catalyst by filtration.

-

The resulting crude this compound can then be purified.

Experimental Protocol: Purification

A common method for the purification of sulfolane derivatives involves vacuum distillation followed by recrystallization.[1][4]

-

Vacuum Distillation: Distill the crude this compound under reduced pressure (e.g., 3 mmHg) to separate it from non-volatile impurities and byproducts. The fraction boiling at approximately 104 °C is collected.

-

Recrystallization: Dissolve the distilled product in diethyl ether.

-

Cool the solution to a temperature between -60 °C and -70 °C to induce crystallization.[1][4]

-

Collect the purified crystals by filtration and dry under vacuum to remove residual solvent.

Structural and Logical Relationships

This compound is a structural derivative of sulfolane, a foundational compound in the class of cyclic sulfones. The addition of a methyl group modifies its physical properties, such as its melting point and solvent characteristics, while retaining the core stability of the sulfone ring.

Diagram 2: Structural Relationship of Sulfolane Derivatives

Caption: Relationship between sulfolane, its precursor, and its 3-methyl derivative.

Conclusion

This compound is a valuable polar aprotic solvent whose synthesis and properties are well-understood within the broader context of sulfolane chemistry. Its high thermal stability, resistance to oxidation, and versatile solvent capabilities make it suitable for a range of applications, from industrial processes to specialized laboratory synthesis. This guide provides the core technical information required for its evaluation and use in professional research and development settings.

References

- 1. Cas 872-93-5,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 872-93-5 [chemicalbook.com]

- 5. This compound | C5H10O2S | CID 79119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 872-93-5: this compound | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. This compound(872-93-5) 1H NMR spectrum [chemicalbook.com]

- 10. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Methylsulfolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-methylsulfolane. In the absence of direct experimental crystallographic or gas-phase structural data for this compound, this guide synthesizes information from computational studies and experimental data available for the parent compound, sulfolane. The document outlines the inferred geometric parameters, including bond lengths and angles, and discusses the conformational isomerism of the five-membered sulfone ring. Detailed methodologies for experimental and computational techniques relevant to the structural analysis of sulfolane derivatives are provided. Visualizations of the conformational analysis workflow and the equilibrium between different conformers are presented using Graphviz (DOT language). This guide serves as a comprehensive resource for researchers working with this compound, offering insights into its three-dimensional structure that are critical for applications in drug development, materials science, and as a solvent in chemical reactions.

Introduction

This compound, a derivative of the polar aprotic solvent sulfolane, is a compound of increasing interest in various chemical and industrial applications. Its physical and chemical properties, largely dictated by its molecular structure and conformation, are crucial for its performance as a solvent in electrolytes for energy storage devices and in organic synthesis. A thorough understanding of its three-dimensional geometry is paramount for predicting its interactions with other molecules, which is a key aspect in fields such as drug design and materials science.

This guide provides an in-depth analysis of the molecular structure and conformational preferences of this compound. Due to a lack of specific experimental data for this compound, the structural parameters and conformational dynamics are inferred from studies on the parent molecule, sulfolane.

Molecular Structure of Sulfolane: The Parent Compound

The molecular geometry of sulfolane (C₄H₈O₂S) has been investigated by gas-phase electron diffraction and microwave spectroscopy, providing a basis for understanding its derivatives. The five-membered ring of sulfolane is not planar and exhibits a puckered conformation.

Experimental Data for Sulfolane

Experimental studies on sulfolane have determined its key structural parameters. The molecule adopts a twisted-envelope conformation in the gas phase. The following table summarizes the geometric parameters obtained from these studies.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S=O | 1.435 | O=S=O | 118.5 |

| S-C | 1.805 | C-S-C | 95.8 |

| C-C | 1.540 | S-C-C | 105.0 |

| C-H | 1.090 | H-C-H | 109.5 |

| Ring Puckering | C-S-C-C ≈ 15 |

Table 1: Experimental Geometric Parameters of Sulfolane

Computational Studies on Sulfolane

Density Functional Theory (DFT) calculations have been employed to model the structure and vibrational spectra of sulfolane, corroborating the experimental findings of a non-planar ring structure. These computational models are essential for understanding the potential energy surface and the barriers to conformational interconversion.

Inferred Molecular Structure and Conformation of this compound

The introduction of a methyl group at the 3-position of the sulfolane ring is expected to influence its geometry and conformational preferences. The methyl group can occupy either an axial or an equatorial position relative to the average plane of the ring.

Conformational Isomers

This compound is expected to exist as a mixture of conformers, primarily the axial and equatorial forms, which are in dynamic equilibrium. The energy difference between these conformers determines their relative populations at a given temperature.

-

Equatorial Conformer: The methyl group is in an equatorial position. This conformation is generally expected to be more stable due to reduced steric hindrance.

-

Axial Conformer: The methyl group is in an axial position, which may lead to steric interactions with other atoms on the ring, potentially increasing the conformational energy.

Without specific experimental or high-level computational data for this compound, the exact energy difference and equilibrium composition remain to be determined. However, based on analogous substituted five-membered rings, the equatorial conformer is likely to be the dominant species.

Predicted Geometric Parameters

The bond lengths and angles within the this compound molecule are predicted to be similar to those in sulfolane, with minor perturbations caused by the methyl substituent.

| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| S=O | ~1.435 | O=S=O |

| S-C | ~1.805 | C-S-C |

| C-C (ring) | ~1.540 | S-C-C |

| C-C (methyl) | ~1.535 | C-C-H (methyl) |

| C-H | ~1.090 | H-C-H |

Table 2: Predicted Geometric Parameters of this compound

Experimental and Computational Protocols

The determination of the molecular structure and conformation of molecules like this compound relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

-

X-ray Crystallography: This technique provides precise bond lengths and angles for molecules in the solid state. A suitable single crystal of the compound is required.

-

Protocol: A single crystal of this compound would be grown, mounted on a goniometer, and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions are derived.

-

-

Gas-Phase Electron Diffraction (GED): This method is used to determine the structure of molecules in the gas phase, providing information about the average geometry and large-amplitude motions like ring puckering.

-

Protocol: A beam of high-energy electrons is passed through a gaseous sample of this compound. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances in the molecule.

-

-

Microwave Spectroscopy: This high-resolution technique measures the rotational transitions of polar molecules in the gas phase, yielding highly accurate rotational constants from which the molecular geometry can be derived.

-

Protocol: A gaseous sample of this compound at low pressure is exposed to microwave radiation. The absorption frequencies corresponding to rotational transitions are measured and analyzed to determine the moments of inertia and, subsequently, the molecular structure.

-

Computational Methodologies

-

Density Functional Theory (DFT): A quantum mechanical method used to calculate the electronic structure of molecules. It is widely used for geometry optimization, frequency calculations, and determining the relative energies of different conformers.

-

Protocol: A model of the this compound molecule is built in a computational chemistry software package. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen. The geometry is then optimized to find the lowest energy structure. A conformational search can be performed to identify different stable conformers and their relative energies.

-

Visualization of Conformational Analysis Workflow

The following diagram illustrates the general workflow for the conformational analysis of this compound, integrating both experimental and computational approaches.

Caption: Workflow for determining the molecular structure of this compound.

Conformational Equilibrium of this compound

The two primary conformers of this compound, with the methyl group in the axial and equatorial positions, are in a state of dynamic equilibrium. The following diagram illustrates this equilibrium.

Caption: Equilibrium between axial and equatorial conformers of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and conformation of this compound, based on inferences from the well-studied parent molecule, sulfolane. While direct experimental data for this compound is currently lacking, the information presented here, including predicted geometric parameters and a discussion of conformational isomerism, offers a valuable foundation for researchers. The detailed experimental and computational protocols outlined provide a roadmap for future studies aimed at definitively elucidating the three-dimensional structure of this important molecule. The visualizations provided serve to clarify the workflow of structural analysis and the dynamic nature of its conformational equilibrium. Further research, particularly through the application of the described experimental and computational methods, is necessary to refine the structural model of this compound.

In-depth Technical Guide: Thermal Stability and Decomposition of 3-Methylsulfolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-Methylsulfolane. The information presented is curated for professionals in research and development who utilize this compound and require a thorough understanding of its behavior under thermal stress. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the decomposition pathway.

Introduction

This compound (CAS RN: 872-93-5), also known as 3-methyltetrahydrothiophene 1,1-dioxide, is a five-membered heterocyclic sulfone. Its chemical and thermal stability makes it a subject of interest in various chemical processes.[1] Understanding its thermal decomposition is critical for ensuring safe handling, predicting reaction byproducts, and establishing operational limits in high-temperature applications. This guide focuses on the key findings regarding its unimolecular decomposition in the gas phase.

Thermal Stability and Decomposition Products

Under normal conditions, this compound is a stable compound.[2] However, at elevated temperatures, it undergoes thermal decomposition. The primary decomposition products identified are sulfur dioxide (SO₂), and various hydrocarbons.

The pyrolysis of this compound has been shown to yield sulfur dioxide, ethane, and butane as the main gaseous products. This decomposition pathway is consistent with the behavior of other cyclic sulfones, which tend to extrude sulfur dioxide upon heating.[3]

Safety data sheets indicate that under hazardous decomposition conditions, carbon monoxide, carbon dioxide, and other sulfur oxides are produced.[2]

Table 1: Summary of Decomposition Products

| Product Name | Chemical Formula | Physical State (STP) |

| Sulfur Dioxide | SO₂ | Gas |

| Ethane | C₂H₆ | Gas |

| Butane | C₄H₁₀ | Gas |

| Carbon Monoxide | CO | Gas |

| Carbon Dioxide | CO₂ | Gas |

Kinetics of Thermal Decomposition

The seminal work on the gas-phase thermal decomposition of this compound was conducted by Cornell and Tsang in 1975. Their research provides the most detailed kinetic analysis to date. The study determined the unimolecular decomposition to be a first-order reaction.

Experimental Protocols

The methodologies employed in studying the thermal decomposition of sulfones are crucial for interpreting the data and for designing further experiments. The following sections detail the key experimental techniques cited in the literature.

Pyrolysis via Toluene Carrier Flow Method

The kinetic data for the decomposition of this compound was obtained using a modification of the toluene flow method. This technique is designed to study gas-phase unimolecular reactions at high temperatures and low reactant concentrations, minimizing bimolecular reactions.

Experimental Workflow: Toluene Carrier Flow Method

References

An In-Depth Technical Guide to the Solubility of Organic Compounds in 3-Methylsulfolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylsulfolane, a polar aprotic solvent, is increasingly recognized for its potential in various chemical and pharmaceutical applications.[1][2] Its unique physicochemical properties, including high thermal stability and the ability to dissolve a wide range of polar and nonpolar substances, make it a compelling medium for organic synthesis, separations, and formulation development.[1] This technical guide provides a comprehensive overview of the solubility of organic compounds in this compound, including available quantitative data, detailed experimental protocols for solubility determination, and a discussion of the underlying thermodynamic principles.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is crucial for predicting and interpreting solubility behavior.

| Property | Value | Reference |

| CAS Number | 872-93-5 | [3] |

| Molecular Formula | C5H10O2S | [3] |

| Molecular Weight | 134.20 g/mol | [3] |

| Boiling Point | 104 °C at 3 mmHg | [2][4] |

| Melting Point | 0.5 °C | [2] |

| Water Solubility | 1000 g/L at 20 °C | [2][4] |

Solubility of Organic Compounds in this compound

It is anticipated that this compound would exhibit good solubility for:

-

Aromatic Hydrocarbons: Its polarity and the presence of the sulfonyl group suggest favorable interactions with the π-systems of aromatic rings.[5][6]

-

Carboxylic Acids: The ability to act as a hydrogen bond acceptor would facilitate the dissolution of acidic compounds.[7][8]

-

Alcohols: Similar to carboxylic acids, the potential for hydrogen bonding would enhance the solubility of alcohols.[9][10]

-

Polar Pharmaceuticals: The high dielectric constant of sulfolane, a related compound, suggests that this compound would be an effective solvent for many polar drug molecules.

It is important to note that for nonpolar compounds like alkanes, the solubility in sulfolane (and likely this compound) is limited.[5]

Due to the limited availability of specific quantitative data, this guide emphasizes the experimental determination of solubility.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental for any research or development activity. The following are detailed methodologies for key experiments to determine the solubility of organic compounds in this compound.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[11][12]

Experimental Workflow:

Caption: Workflow for solubility determination using the gravimetric shake-flask method.

Detailed Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid organic compound is added to a known volume or mass of this compound in a sealed container (e.g., a screw-cap vial or flask).[11][12] The use of an excess of the solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The container is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration can vary depending on the compound and should be determined experimentally (typically 24-72 hours).[13]

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle, leaving a clear saturated supernatant. Centrifugation can be employed to facilitate a more complete separation of the solid and liquid phases.

-

Gravimetric Analysis: A known volume or mass of the clear supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to avoid precipitation upon cooling. The aliquot is transferred to a pre-weighed container. The solvent (this compound) is then removed by evaporation under reduced pressure or in a vacuum oven at a suitable temperature. The container with the dried solute is then weighed.[11][14]

-

Solubility Calculation: The mass of the dissolved solute is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried solute. The solubility is then expressed in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

UV/Vis Spectrophotometry

For compounds that possess a chromophore, UV/Vis spectrophotometry offers a sensitive and rapid method for determining solubility.[15][16][17]

Experimental Workflow:

Caption: Workflow for solubility determination using UV/Vis spectrophotometry.

Detailed Methodology:

-

Calibration Curve Construction: A series of standard solutions of the organic compound of known concentrations in this compound are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.[15][17]

-

Preparation and Equilibration of Saturated Solution: This step is identical to the gravimetric method, where an excess of the solute is equilibrated with this compound at a constant temperature.

-

Phase Separation: As with the gravimetric method, the undissolved solid is separated from the saturated solution.

-

Spectrophotometric Analysis: A small, accurately measured aliquot of the clear supernatant is withdrawn and diluted with this compound to a concentration that falls within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λmax.[17][18]

-

Solubility Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility of the compound in the saturated solution is then calculated by taking the dilution factor into account.

Thermodynamic Models for Solubility Prediction

While experimental determination is the gold standard, thermodynamic models can provide valuable predictions and insights into solubility behavior.[19][20] These models often require physicochemical properties of both the solute and the solvent.

Logical Relationship for Solubility Prediction:

Caption: Logical flow for predicting solubility using thermodynamic models.

Commonly used models include the UNIFAC group contribution method and the COSMO-RS (Conductor-like Screening Model for Real Solvents) model.[19][20] These models can be complex but offer the advantage of predicting solubility without the need for extensive experimental work.

Conclusion

This compound holds significant promise as a versatile solvent in scientific research and industrial applications. While a comprehensive database of quantitative solubility data is still developing, this guide provides the essential tools for researchers and drug development professionals to accurately determine the solubility of their compounds of interest. The detailed experimental protocols for the gravimetric and UV/Vis spectrophotometric methods offer robust approaches for generating reliable data. Furthermore, an understanding of the underlying thermodynamic principles and the availability of predictive models can aid in solvent selection and process optimization. As research into the applications of this compound continues, the generation and dissemination of high-quality solubility data will be crucial for unlocking its full potential.

References

- 1. CAS 872-93-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 872-93-5,this compound | lookchem [lookchem.com]

- 3. This compound | C5H10O2S | CID 79119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Solvent Properties [sulfolane.cn]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rjptonline.org [rjptonline.org]

- 18. improvedpharma.com [improvedpharma.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Methylsulfolane as a High-Voltage Electrolyte Additive in Lithium-Ion Batteries

For Researchers, Scientists, and Battery Development Professionals

Application Note: Enhancing High-Voltage Stability and Performance

3-Methylsulfolane (3-MS) is a promising electrolyte additive for enhancing the performance and safety of high-voltage lithium-ion batteries (LIBs). As a derivative of sulfolane, 3-MS possesses a high dielectric constant, excellent thermal stability, and a wide electrochemical stability window, making it a suitable candidate for electrolytes in next-generation high-energy-density batteries. Its primary function is to improve the stability of the electrolyte at high operating voltages (typically >4.3V vs. Li/Li⁺), which is a major challenge for conventional carbonate-based electrolytes.

The addition of a small quantity of this compound to a standard electrolyte formulation can lead to the formation of a more stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective Cathode Electrolyte Interphase (CEI) on the cathode. This mitigates the continuous decomposition of the electrolyte, reduces gas generation, and suppresses the dissolution of transition metals from the cathode, thereby improving the overall cycle life and safety of the battery. Molecular dynamics simulations suggest that the oxygen atoms of the sulfone group in molecules like 3-MS strongly adsorb onto the electrode surface, which can help in forming a stable protective layer.[1]

Quantitative Performance Data

The following tables summarize the performance improvements observed in lithium-ion cells when using a sulfone-based additive compared to a baseline electrolyte. While direct comparative data for this compound is limited in publicly available literature, the data for structurally similar sulfone additives provide a strong indication of its potential benefits.

Table 1: Cycling Performance of LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ (NMC111)/Graphite Cell at High Voltage

| Electrolyte Composition | Voltage Range (V) | Number of Cycles | Capacity Loss (%) | Coulombic Efficiency (%) | Temperature (°C) |

| Baseline: 1M LiPF₆ in EC:DEC | 3.0 - 4.6 | 100 | 39.0 | Not Specified | Room Temp |

| With Additive: Baseline + 0.1 wt.% DMSM* | 3.0 - 4.6 | 100 | 19.9 | Not Specified | Room Temp |

*Note: Data presented for Di(methylsulfonyl) methane (DMSM), a comparable sulfone-based additive, as a proxy for this compound's expected performance.[2]

Experimental Protocols

Protocol for Electrolyte Preparation

This protocol describes the preparation of a baseline electrolyte and an electrolyte containing this compound as an additive. All procedures must be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials and Equipment:

-

Lithium hexafluorophosphate (LiPF₆, battery grade)

-

Ethylene carbonate (EC, battery grade, anhydrous)

-

Dimethyl carbonate (DMC, battery grade, anhydrous)

-

This compound (3-MS, battery grade, anhydrous)

-

Magnetic stirrer and stir bars

-

Precision balance (±0.1 mg)

-

Volumetric flasks and pipettes

Procedure:

-

Baseline Electrolyte (1M LiPF₆ in EC:DMC 1:1 v/v):

-

Gently heat the EC until it melts (melting point ~36 °C).

-

In a volumetric flask, mix equal volumes of the molten EC and DMC to achieve the desired total volume.

-

Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously until it is fully dissolved. For example, to prepare 100 mL of 1M solution, add approximately 15.19 g of LiPF₆.

-

Stir the solution overnight at room temperature to ensure homogeneity.[3]

-

-

Electrolyte with 3-MS Additive (e.g., 2 wt.%):

-

Prepare the baseline electrolyte as described above.

-

Calculate the required mass of 3-MS for the desired weight percentage. For example, for 100 g of the baseline electrolyte, add 2 g of 3-MS.

-

Add the 3-MS to the baseline electrolyte and stir until the solution is homogeneous.

-

Protocol for CR2032 Coin Cell Assembly

This protocol outlines the assembly of a half-cell (Cathode vs. Lithium metal) for evaluating the performance of the prepared electrolytes.

Materials and Equipment:

-

Cathode laminates (e.g., NMC532 on aluminum foil)

-

Lithium metal foil (battery grade)

-

Separator (e.g., Celgard 2325)

-

CR2032 coin cell components (cases, spacers, springs)

-

Electrode punching machine

-

Crimping machine

-

Micropipette (10-100 µL)

-

Plastic tweezers

Procedure:

-

Electrode and Separator Preparation:

-

Punch circular electrodes from the cathode laminate (e.g., 14 mm diameter).

-

Punch circular separators (e.g., 19 mm diameter).

-

Punch circular lithium metal anodes (e.g., 15.6 mm diameter).

-

-

Cell Assembly (inside a glovebox):

-

Place the cathode disc in the center of the bottom coin cell case.

-

Dispense approximately 20 µL of the prepared electrolyte onto the cathode surface.

-

Carefully place the separator on top of the wetted cathode.

-

Dispense another 20 µL of electrolyte onto the separator.

-

Place the lithium metal disc on top of the separator.

-

Add a stainless steel spacer and then a spring.

-

Place the top cap onto the assembly.

-

Crimp the cell using the crimping machine to ensure a hermetic seal.[4][5]

-

Let the assembled cells rest for at least 12 hours to ensure complete wetting of the components.

-

Protocol for Electrochemical Testing

This protocol describes the standard electrochemical tests to evaluate the performance of the assembled coin cells.

Equipment:

-

Multi-channel battery cycler (e.g., LAND, Arbin)

-

Potentiostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedure:

-

Formation Cycles:

-

Cycle the cells at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles within the desired voltage window (e.g., 3.0 - 4.5 V for NMC vs. Li). This step is crucial for the formation of a stable SEI layer.

-

-

Galvanostatic Cycling (Cycle Life and Coulombic Efficiency):

-

Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).[6]

-